molecular formula C7H14ClNO3 B8185156 Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

Cat. No.: B8185156
M. Wt: 195.64 g/mol
InChI Key: FMWMGVFZENRYGU-GEMLJDPKSA-N
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Description

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a chemical compound with intriguing properties that make it valuable for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride typically involves several steps, including the formation of the pyran ring and the introduction of the amino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride: This compound has a similar structure but with a pyrrolidine ring instead of a pyran ring.

    Rel-methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate: This compound features a tetrahydrofuran ring instead of a pyran ring.

Properties

IUPAC Name

methyl (3R,4S)-4-aminooxane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWMGVFZENRYGU-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCC[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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